molecular formula C2H10N2O4S B1220251 Ethylenediamine sulfate CAS No. 22029-36-3

Ethylenediamine sulfate

Cat. No.: B1220251
CAS No.: 22029-36-3
M. Wt: 158.18 g/mol
InChI Key: BNZCDZDLTIHJAC-UHFFFAOYSA-N
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Description

Ethylenediamine sulfate is an organic compound with the chemical formula C₂H₁₀N₂O₄S. It appears as a colorless crystalline solid and is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethylenediamine sulfate plays a significant role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes, proteins, and other biomolecules by binding to metal ions, which can alter the activity of these biomolecules. For instance, this compound can chelate metal ions such as zinc and copper, which are essential cofactors for many enzymes. By binding to these metal ions, this compound can inhibit or activate enzyme activity, depending on the specific enzyme and reaction involved .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the availability of metal ions, which are crucial for many cellular processes. For example, this compound can disrupt the function of metalloproteins, which are proteins that contain metal ions as cofactors. This disruption can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. It can form stable complexes with metal ions, which can inhibit or activate enzymes by altering their structure and function. Additionally, this compound can affect gene expression by binding to metal ions that are involved in transcriptional regulation. This binding can either enhance or repress the transcription of specific genes, depending on the metal ion and the regulatory mechanisms involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a chelating agent, binding to metal ions and affecting enzyme activity. At high doses, it can be toxic and cause adverse effects, such as organ damage and changes in cellular metabolism. Threshold effects have been observed in studies, where low doses have minimal impact, but higher doses lead to significant changes in cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and reduction of sulfate, which is essential for the synthesis of sulfur-containing amino acids and other metabolites. This compound can affect metabolic flux and metabolite levels by altering the availability of sulfate and other sulfur-containing compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may concentrate in specific areas where it can interact with metal ions and biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and organelles. Its subcellular localization can influence its activity and function, as it may interact with different biomolecules in specific compartments. For example, this compound can bind to metal ions in the cytoplasm, affecting enzyme activity and cellular metabolism. Additionally, it may be directed to specific organelles through targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine sulfate can be synthesized by reacting ethylenediamine with sulfuric acid. The reaction is highly exothermic and must be carried out slowly with continuous cooling to prevent overheating. The general reaction is as follows: [ \text{C₂H₄(NH₂)₂} + \text{H₂SO₄} \rightarrow \text{C₂H₁₀N₂O₄S} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving ethylenediamine in sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried. This method ensures high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various amine derivatives, sulfonates, and other substituted compounds.

Scientific Research Applications

Ethylenediamine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the formulation of certain pharmaceuticals and as a stabilizer in drug formulations.

    Industry: Used in the production of polymers, resins, and as an additive in electroplating solutions to improve quality and adhesion.

Comparison with Similar Compounds

    Ethylenediamine: The parent compound, used widely in chemical synthesis.

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with broader applications.

    Diethylenetriamine: Another amine derivative with similar properties but different applications.

Uniqueness: Ethylenediamine sulfate is unique due to its specific solubility properties and its ability to form stable complexes with metal ions, making it particularly useful in electroplating and as a stabilizer in various formulations.

Properties

IUPAC Name

ethane-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZCDZDLTIHJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-15-3 (Parent)
Record name Ethylenediamine sulfate
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DSSTOX Substance ID

DTXSID70885189
Record name Ethylenediamine monosulfate
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Molecular Weight

158.18 g/mol
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CAS No.

25723-52-8, 22029-36-3
Record name 1,2-Ethanediamine, sulfate (1:?)
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Record name Ethylenediammonium sulfate
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Record name ETHYLENEDIAMINE SULFATE
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Record name 1,2-Ethanediamine, sulfate (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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